molecular formula C18H20N2O3S2 B2461848 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034607-57-1

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2461848
CAS RN: 2034607-57-1
M. Wt: 376.49
InChI Key: LLIAJWPIKGDHBW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, also known as DPTI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DPTI belongs to the thiazepane family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Chemical and Biological Properties

Research on compounds with similar structural features to 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone reveals a broad spectrum of chemical and biological properties. These studies provide insights into their preparation, characteristics, and potential for various applications, including biological and electrochemical activities. For instance, the exploration of heterocyclic compounds containing pyridine, benzimidazole, and benzothiazole frameworks demonstrates their significance in different branches of chemistry. These compounds exhibit a range of properties such as spectroscopic characteristics, structures, magnetic properties, and notable biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Pharmacological and Nutritional Effects

The pharmacological and nutritional impacts of compounds structurally related to or encompassing features of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone have been a subject of intense study. Coumarins, for instance, present in similar chemical frameworks, have been recognized for their wide spectrum of bioactivities. These include antitumor, anti-inflammatory, antiviral, and antibacterial effects. Such studies emphasize the potential of structural modification of coumarin molecules to prevent systemic side effects, highlighting the importance of specific chemical groups in enhancing biological activities (Zhu & Jiang, 2018).

Environmental and Ecological Considerations

The environmental and ecological considerations of chemical compounds, including those related to or similar to 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, have been explored. Studies focusing on synthetic phenolic antioxidants (SPAs) and their occurrence, exposure, and toxicity in environmental matrices underscore the relevance of understanding the broader impact of such chemicals. These investigations highlight the presence of SPAs in various environments and their potential health implications, emphasizing the need for novel compounds with low toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-18(14-24-16-6-9-19-10-7-16)20-11-8-17(25(22,23)13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIAJWPIKGDHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

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